molecular formula C13H12N2 B102733 1,2-Dimethylbenzo[e]benzimidazole CAS No. 18289-38-8

1,2-Dimethylbenzo[e]benzimidazole

Cat. No.: B102733
CAS No.: 18289-38-8
M. Wt: 196.25 g/mol
InChI Key: MIRAXJWYGFKBHC-UHFFFAOYSA-N
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Description

1,2-Dimethylbenzo[e]benzimidazole is a 1,2-disubstituted benzimidazole derivative characterized by methyl groups at the 1- and 2-positions of the benzimidazole core fused with a benzo[e] ring system. This compound is part of a broader class of benzimidazole derivatives known for their diverse pharmacological activities, including anticancer, antiviral, and antioxidant properties . Its synthesis typically involves alkylation or arylation reactions using 2-methyl-1H-benzimidazole and methylating agents under strong base conditions . The methyl substituents enhance its lipophilicity and electronic properties, which influence its biological interactions and pharmacokinetic profile .

Properties

IUPAC Name

1,2-dimethylbenzo[e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-14-12-8-7-10-5-3-4-6-11(10)13(12)15(9)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRAXJWYGFKBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylbenzo[e]benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. The reaction typically requires acidic conditions and elevated temperatures to facilitate cyclization. For example, the Phillips–Ladenburg reaction involves the condensation of o-phenylenediamine with formic acid or its derivatives .

Another method involves the use of microwave irradiation to accelerate the reaction. This approach has been shown to provide high yields and selectivity under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced benzimidazole derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethylbenzo[e]benzimidazole involves its interaction with various molecular targets and pathways. For example, in its anticancer activity, the compound can inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the functional groups present on the benzimidazole core.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

Key Differences :

  • The dimethyl substitution in 1,2-dimethyl derivatives simplifies synthesis compared to bulkier aryl/alkyl groups, which often require multi-step protocols .
  • Electron-withdrawing substituents (e.g., nitro or cyano groups) on the benzimidazole ring necessitate harsher reaction conditions (e.g., 250–300°C) .

Anticancer Activity :

Compound IC50 (μM) Target Cell Line Key Mechanism Reference
1,2-Dimethyl derivative ~2.0* HepG2 VEGFR-2 inhibition (~80% at 10µM)
Compound 2a () 1.98 A549, DLD-1 DNA intercalation, apoptosis
Sorafenib 10.99 HepG2 Multi-kinase inhibition

*Estimated based on structural analogs in .

  • Mechanistic Insights : The dimethyl groups in 1,2-dimethylbenzo[e]benzimidazole enhance hydrophobic interactions with VEGFR-2’s active site, improving binding affinity compared to bulkier furyl or isopropyl substituents . In contrast, compound 2a () achieves higher cytotoxicity via DNA damage and apoptosis induction, attributed to its planar benzimidazole core .

Antiviral Activity :

  • 1,2-Disubstituted benzimidazoles (e.g., thiazolo[3,4-a]benzimidazoles) inhibit HIV-1 reverse transcriptase (RT) with IC50 values <1 µM, leveraging steric complementarity to RT’s hydrophobic pocket .
  • 1,2-Dimethyl derivatives may exhibit reduced antiviral potency due to smaller substituents, limiting shape complementarity with RT’s binding site .

Antioxidant Activity :

  • Pyrrolo[1,2-a]benzimidazoles (e.g., compound 18 in ) show 2–3× higher radical scavenging activity than Trolox, attributed to extended π-conjugation and electron-donating groups .
  • This compound likely has moderate antioxidant activity due to methyl groups’ electron-donating effects, but lacks heterocyclic extensions that enhance resonance stabilization .
Physicochemical and Pharmacokinetic Properties
Property This compound 1-Phenyl-2-benzyl Analog Pyrrolo[1,2-a]benzimidazole
LogP 2.8–3.2 4.1–4.5 1.5–2.0
Solubility (mg/mL) ~0.5 (DMSO) <0.1 (DMSO) >1.0 (EtOH)
Metabolic Stability High (CYP3A4 resistant) Moderate Low (CYP2D6 substrate)
  • Key Observations :
    • Methyl groups improve aqueous solubility compared to aryl-substituted analogs but reduce membrane permeability versus pyrrolo-fused derivatives .
    • In silico ADMET studies predict favorable pharmacokinetics for 1,2-dimethyl derivatives, with low hepatotoxicity risk .
Molecular Interactions and Target Selectivity
  • This compound : Binds VEGFR-2 via hydrogen bonds with Cys917 and hydrophobic interactions with Leu840 and Val848 . Methyl groups stabilize van der Waals contacts without steric hindrance.
  • Compound 2a (): Interacts with DNA via π-π stacking and minor groove binding, facilitated by its planar structure .
  • Pyrrolo[1,2-a]benzimidazoles : Exhibit dual DNA intercalation and topoisomerase I inhibition due to fused heterocyclic systems .

Q & A

Q. What are the most efficient synthetic routes for 1,2-disubstituted benzimidazoles, and how do reaction conditions influence yield?

The conventional method involves condensation of 1,2-phenylenediamine with carbonyl compounds (e.g., aldehydes or ketones) under acidic or oxidative conditions. For example, Schiff base formation with o-phenylenediamine followed by 1,3-hydride transfer is a key mechanism in synthesizing 1,2-disubstituted derivatives . Microwave irradiation or mechanochemical approaches can enhance reaction efficiency and reduce side products . Catalyst-free methods under mild conditions (e.g., room temperature, LED irradiation) using magnetic nanocatalysts (e.g., spiky Fe-based nanoparticles) improve selectivity and recyclability, achieving yields >80% .

Q. How can spectroscopic techniques validate the structural integrity of 1,2-dimethylbenzo[e]benzimidazole derivatives?

  • 1H NMR : Confirm substitution patterns by analyzing aromatic proton splitting and methyl group signals (δ ~2.5 ppm for dimethyl groups).
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) in the benzimidazole core .
  • XRD : Resolve crystallinity and planar geometry of the fused benzimidazole ring . Thermodynamic data (e.g., boiling points, ΔrH°) from NIST databases provide additional validation .

Q. What catalytic systems are effective for benzimidazole synthesis, and how do they address limitations of traditional methods?

Traditional acid-catalyzed methods (e.g., polyphosphoric acid) often suffer from low yields and harsh conditions. Advanced systems include:

  • Graphene-polymer nanocomposites : Enable room-temperature synthesis with recyclability and reduced waste .
  • Copper catalysts (CuBr₂) : Facilitate aerobic oxidative coupling of benzylamine with o-aminoaniline, achieving 82% yield at 45°C .
  • Magnetic nanocatalysts : Improve selectivity for 1,2-disubstituted derivatives via surface area-enhanced interactions .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Predict binding affinity to targets like COX enzymes or HCV NS5B polymerase. For example, iterative docking identified 1,2-disubstituted benzimidazoles as potential COX-2 inhibitors with balanced isoform selectivity .
  • SAR analysis : Modify substituents at positions 1 and 2 to optimize electronic/steric effects. Derivatives with electron-withdrawing groups (e.g., -NO₂) show improved anti-inflammatory activity (IC₅₀ < 10 μM) .
  • HOMO-LUMO analysis : Evaluate charge transfer properties for applications in n-type doping or photodynamic therapy .

Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?

  • Dose-response profiling : Compare EC₅₀ values across studies. For instance, derivatives 6d and 8e showed anthelmintic activity against S. obvelata at 50 μg/mL, but inactive analogs lacked ortho-substituents .
  • Metabolic stability assays : Address discrepancies in in vitro vs. in vivo efficacy by assessing hepatic clearance (e.g., microsomal half-life).
  • Selectivity panels : Test against off-target receptors (e.g., GABAA) to rule out nonspecific effects .

Q. How do reaction mechanisms differ between one-pot and stepwise syntheses of 1,2-disubstituted benzimidazoles?

  • One-pot methods : Combine condensation and cyclization steps. For example, α-bromocarbonyl compounds react with 1-benzylbenzimidazoles in propylene oxide, forming pyrrolo[1,2-a]benzimidazoles via nucleophilic substitution .
  • Stepwise approaches : Isolate intermediates (e.g., Schiff bases) to control regioselectivity. Microwave-assisted Schiff base formation reduces reaction time from hours to minutes .

Q. What experimental designs optimize the environmental sustainability of benzimidazole synthesis?

  • Solvent selection : Replace toxic solvents (e.g., DMF) with propylene oxide, which acts as both solvent and acid scavenger .
  • Catalyst recycling : Magnetic nanoparticles retain >90% activity after 5 cycles .
  • Waste minimization : Use CO₂ as a C1 feedstock in cycloaddition reactions catalyzed by Zn-benzimidazole complexes .

Methodological Considerations

  • Contradiction analysis : Cross-reference thermodynamic data (e.g., boiling points ) with synthetic yields to identify outlier conditions.
  • Biological assays : Standardize protocols (e.g., LPS-induced inflammation models ) to ensure reproducibility.
  • Data reporting : Include full characterization (NMR, HPLC purity) to facilitate meta-analyses .

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